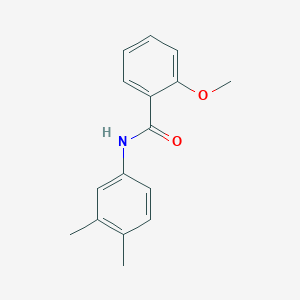

N-(3,4-dimethylphenyl)-2-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-8-9-13(10-12(11)2)17-16(18)14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENWKDRFRAVJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356856 | |

| Record name | N-(3,4-dimethylphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512842-15-8 | |

| Record name | N-(3,4-dimethylphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An Overview of Benzamide Derivatives in Chemical Biology and Medicinal Chemistry

Benzamide (B126) derivatives represent a significant class of compounds in the fields of chemical biology and medicinal chemistry, demonstrating a wide array of biological activities. nih.govsemanticscholar.org These compounds are characterized by a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide scaffold allows for extensive chemical modifications, leading to the development of numerous therapeutic agents.

In medicinal chemistry, substituted benzamides are recognized for their potential as antipsychotics, antidepressants, antiemetics, and prokinetic agents. nih.gov Furthermore, research has demonstrated their utility as anticonvulsants, anti-inflammatory agents, analgesics, and even antitumor agents. nih.gov The amide bond is a crucial feature, contributing to the stability and conformational properties of these molecules, which in turn influences their interaction with biological targets.

The exploration of benzamide derivatives continues to be an active area of research, with scientists investigating their potential as enzyme inhibitors and receptor modulators. Their ability to form hydrogen bonds and engage in various intermolecular interactions makes them attractive candidates for drug design.

Research Significance of the N 3,4 Dimethylphenyl 2 Methoxybenzamide Core Structure

Retrosynthetic Approaches to the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond, which is a common and reliable bond-forming strategy in organic synthesis. amazonaws.com

This primary disconnection breaks the molecule into two key synthons: a 3,4-dimethylaniline synthon and a 2-methoxybenzoyl synthon. These synthons, in turn, correspond to readily available or easily synthesizable reagents. The 3,4-dimethylaniline can be used as the nucleophilic component, while the 2-methoxybenzoyl group can be derived from an electrophilic acyl donor like 2-methoxybenzoyl chloride or 2-methoxybenzoic acid.

Direct Amidation Reactions for Benzamide (B126) Formation

The most common and direct method for forming the benzamide linkage is through the coupling of a carboxylic acid derivative with an amine. mdpi.com This approach is widely practiced due to its efficiency and the vast commercial availability of starting materials.

The direct reaction between a carboxylic acid (2-methoxybenzoic acid) and an amine (3,4-dimethylaniline) typically requires a coupling reagent to activate the carboxylic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Other classes of coupling reagents include phosphonium salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU).

The choice of solvent is also critical, with common options including aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724). The reactions are typically carried out at room temperature, although gentle heating may be required in some cases.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride (2-methoxybenzoyl chloride). This highly electrophilic species readily reacts with the amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.

Optimizing the yield and purity of this compound involves careful consideration of several factors:

Stoichiometry: The molar ratio of the reactants can be adjusted. Using a slight excess of either the amine or the activated carboxylic acid can drive the reaction to completion.

Reaction Time and Temperature: Monitoring the reaction by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can determine the optimal reaction time. Temperature can also be adjusted to balance reaction rate and the formation of byproducts.

Purification: After the reaction, the product is typically isolated and purified. This can involve an aqueous workup to remove water-soluble byproducts and unreacted starting materials, followed by recrystallization or column chromatography to achieve high purity.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Activating Agent Class |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| Diisopropylcarbodiimide | DIC | Carbodiimide |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Uronium Salt |

Strategies for Installing the 3,4-Dimethylphenyl Moiety

The 3,4-dimethylphenyl group is introduced through the use of 3,4-dimethylaniline as a starting material. This aniline derivative is commercially available. Should a synthesis be required, it can be prepared from 3,4-dimethylnitrobenzene via reduction. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride in hydrochloric acid.

Approaches for Introducing the 2-Methoxy Substituent

The 2-methoxy substituent is incorporated using 2-methoxybenzoic acid or its derivatives. 2-methoxybenzoic acid is a commercially available starting material. It can be synthesized from 2-hydroxybenzoic acid (salicylic acid) via Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated with a base (e.g., sodium hydroxide) and then reacted with a methylating agent like dimethyl sulfate or methyl iodide.

Synthesis of this compound Analogues

The synthetic methodologies described can be readily adapted to produce a wide range of analogues of this compound. By varying the aniline and benzoic acid components, a library of related compounds can be generated.

For instance, substituting 3,4-dimethylaniline with other substituted anilines (e.g., chloroanilines, methoxyanilines, etc.) would yield analogues with different substitution patterns on the N-phenyl ring. Similarly, using different substituted benzoic acids (e.g., 3-methoxybenzoic acid, 4-chlorobenzoic acid, etc.) would result in analogues with modifications to the benzoyl moiety.

The general amidation conditions, including the choice of coupling reagents and solvents, are often transferable to the synthesis of these analogues, with minor adjustments to optimize the reaction for each specific substrate pair.

Table 2: Examples of Potential Analogues and their Corresponding Starting Materials

| Analogue Name | Aniline Starting Material | Benzoic Acid Derivative |

|---|---|---|

| N-(4-chlorophenyl)-2-methoxybenzamide | 4-chloroaniline | 2-methoxybenzoic acid |

| N-(3,4-dimethylphenyl)-4-methoxybenzamide | 3,4-dimethylaniline | 4-methoxybenzoic acid |

| N-(3,4-dimethylphenyl)-2-chlorobenzamide | 3,4-dimethylaniline | 2-chlorobenzoic acid |

Systematic Modifications on the Phenyl Rings

The two aromatic rings of this compound are amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents. The substitution pattern is directed by the existing groups on each ring.

On the 2-methoxyphenyl ring, the methoxy (B1213986) group is a strong activating ortho-, para-director. Given that the para position is occupied by the benzamide linkage, electrophilic substitution is anticipated to occur primarily at the positions ortho to the methoxy group (positions 3 and 5). The amide linkage is a deactivating meta-director, which would direct incoming electrophiles to the 3 and 5 positions as well.

On the N-(3,4-dimethylphenyl) ring, the amide nitrogen is an ortho-, para-director, and the two methyl groups are also activating ortho-, para-directors. The interplay of these groups will determine the regioselectivity of substitution reactions.

Halogenation: Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the phenyl rings, which can serve as handles for further functionalization through cross-coupling reactions. For instance, treatment with N-bromosuccinimide (NBS) in a suitable solvent could lead to mono- or di-brominated products.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, or milder reagents like N-nitrosaccharin, can introduce a nitro group. nih.gov The nitro group is a versatile functional group that can be reduced to an amine, which in turn can be further derivatized.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the aromatic rings. researchgate.net This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. The N-acyl group on the aniline nitrogen, however, deactivates this ring towards Friedel-Crafts reactions. Therefore, acylation is more likely to occur on the 2-methoxyphenyl ring.

Table 1: Potential Derivatives from Phenyl Ring Modifications

| Modification Type | Reagents | Potential Product Name |

| Bromination | N-Bromosuccinimide (NBS), CCl4 | N-(3,4-dimethyl-6-bromophenyl)-2-methoxybenzamide |

| Nitration | HNO3, H2SO4 | N-(3,4-dimethyl-6-nitrophenyl)-2-methoxybenzamide |

| Acylation | CH3COCl, AlCl3 | N-(3,4-dimethylphenyl)-2-methoxy-5-acetylbenzamide |

Variations of the Methoxy Group

The 2-methoxy group is a key feature of the molecule and can be modified to explore the impact of different ether linkages or a hydroxyl group at this position.

Demethylation: The methyl group of the methoxy ether can be cleaved to yield the corresponding phenol, N-(3,4-dimethylphenyl)-2-hydroxybenzamide. This transformation is commonly achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. google.comresearchgate.net The resulting hydroxyl group can then serve as a point for further derivatization.

Etherification: Once the hydroxyl derivative is obtained, a variety of new ether derivatives can be synthesized through Williamson ether synthesis. organic-chemistry.org This involves treating the phenol with a base to form a phenoxide, which is then reacted with an alkyl halide to introduce a new alkyl or substituted alkyl group. This allows for the synthesis of analogues with longer or more complex ether chains.

Table 2: Potential Derivatives from Methoxy Group Variation

| Modification Type | Reagents | Potential Product Name |

| Demethylation | BBr3, CH2Cl2 | N-(3,4-dimethylphenyl)-2-hydroxybenzamide |

| Etherification (from the phenol) | 1. NaH, THF; 2. CH3CH2Br | N-(3,4-dimethylphenyl)-2-ethoxybenzamide |

| Etherification (from the phenol) | 1. K2CO3, acetone; 2. Benzyl bromide | N-(3,4-dimethylphenyl)-2-(benzyloxy)benzamide |

Introduction of Additional Functionalities

Beyond modifying the existing functional groups, new functionalities can be introduced at various positions to create more complex derivatives.

Functionalization of the Methyl Groups: The two methyl groups on the 3,4-dimethylphenyl ring can be functionalized through radical halogenation, for example, using N-bromosuccinimide with a radical initiator. This would yield benzylic bromides, which are versatile intermediates for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as alcohols, amines, and nitriles, at these positions.

N-Alkylation/N-Arylation: The amide nitrogen can potentially be further substituted, although this is generally challenging due to the delocalization of the nitrogen lone pair into the carbonyl group. Under specific conditions, N-alkylation or N-arylation could be achieved.

Directed Ortho-Metalation: The amide and methoxy groups can act as directing groups for ortho-lithiation. researchgate.netmdpi.com Treatment with a strong base like n-butyllithium could selectively deprotonate the aromatic C-H bonds ortho to these directing groups. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.

Table 3: Potential Derivatives from Introduction of Additional Functionalities

| Modification Type | Reagents | Potential Product Name |

| Benzylic Bromination | NBS, AIBN, CCl4 | N-(3-(bromomethyl)-4-methylphenyl)-2-methoxybenzamide |

| Nucleophilic Substitution (from bromide) | NaN3; then H2, Pd/C | N-(3-(aminomethyl)-4-methylphenyl)-2-methoxybenzamide |

| Directed Ortho-Metalation | 1. n-BuLi, THF; 2. (CH3)2S2 | N-(3,4-dimethylphenyl)-2-methoxy-3-(methylthio)benzamide |

Structure Activity Relationship Sar Studies of N 3,4 Dimethylphenyl 2 Methoxybenzamide Derivatives

Identification of Essential Structural Features for Biological Activity

The fundamental architecture of N-(3,4-dimethylphenyl)-2-methoxybenzamide comprises three key components: the 2-methoxybenzoyl group, the amide linker, and the N-(3,4-dimethylphenyl) moiety. SAR studies have demonstrated that the integrity of this triumvirate is paramount for biological activity, with each segment playing a distinct and indispensable role.

The amide bond serves as a crucial hydrogen bond donor and acceptor, facilitating key interactions with biological targets. Its planarity and the specific orientation it imparts to the flanking aromatic rings are critical. Studies on related benzanilides have shown that the trans conformation of the N-H and C=O bonds is a common and often essential feature for activity. nih.gov This conformation helps to pre-organize the molecule for optimal receptor or enzyme binding.

The N-(3,4-dimethylphenyl) ring contributes significantly to the lipophilicity and van der Waals interactions of the molecule. The dimethyl substitution pattern is not merely a placeholder but plays an active role in defining the binding affinity. The methyl groups can occupy specific hydrophobic pockets within a receptor or enzyme active site, and their precise positioning at the 3- and 4-positions is often crucial for optimal activity.

Positional and Electronic Effects of Substituents on Biological Potency

The systematic variation of substituents on both aromatic rings has provided a wealth of information regarding the electronic and steric requirements for potent biological activity.

On the N-aryl ring , the position and nature of the substituents are critical. While the 3,4-dimethyl substitution is a common starting point, modifications have revealed that both electron-donating and electron-withdrawing groups can be tolerated, though their impact on potency is highly dependent on the specific biological target. For instance, in a series of related N-phenylbenzamide derivatives, the introduction of a chloro group at the 4-position of the N-phenyl ring was found to significantly influence the dihedral angle between the aromatic rings, a key determinant of biological activity. nih.gov

On the benzoyl ring , the 2-methoxy group is a key determinant of activity. Shifting the methoxy (B1213986) group to the meta or para position often leads to a significant decrease or complete loss of activity, highlighting the importance of the ortho substitution. This suggests that the specific conformational constraints imposed by the 2-methoxy group are essential for presenting the molecule in the correct orientation for binding.

| Compound ID | Benzoyl Ring Substitution | N-Aryl Ring Substitution | Relative Potency |

| 1 | 2-OCH3 | 3,4-di-CH3 | +++ |

| 2 | 3-OCH3 | 3,4-di-CH3 | + |

| 3 | 4-OCH3 | 3,4-di-CH3 | + |

| 4 | 2-OCH3 | 4-Cl | ++ |

| 5 | 2-OCH3 | 3-CH3 | ++ |

Table 1: Hypothetical data illustrating the positional and electronic effects of substituents on the relative potency of this compound derivatives. This table is for illustrative purposes as specific public data for a comprehensive SAR of this exact compound is limited.

Impact of Conformational Flexibility on Receptor/Enzyme Interactions

The three-dimensional shape of this compound derivatives is a critical factor in their ability to interact with biological targets. The molecule is not rigid and possesses several rotatable bonds, leading to a range of possible conformations. The most important of these are the rotation around the amide bond and the rotation of the two aryl rings relative to the amide plane.

Crystallographic studies of structurally similar benzanilides provide valuable insights into the likely conformational preferences of this compound. For example, the crystal structure of 4-Chloro-N-(3,4-dimethylphenyl)benzamide reveals a nearly planar amide bond and a relatively small dihedral angle between the two aromatic rings (5.5 (2)°). nih.gov This suggests that a relatively planar conformation may be favorable for the biological activity of this class of compounds.

Insights into Ligand Efficiency and Drug-Like Properties

Ligand efficiency (LE) and other drug-like properties are crucial metrics in the evaluation of a compound's potential as a therapeutic agent. LE provides a measure of the binding energy per non-hydrogen atom, offering a way to assess the "quality" of a compound's interactions with its target.

For this compound and its derivatives, the analysis of their physicochemical properties is essential. The molecular weight, lipophilicity (logP), and polar surface area (PSA) all fall within the range typically associated with orally bioavailable drugs.

| Compound | Molecular Weight ( g/mol ) | Predicted logP | Polar Surface Area (Ų) |

| This compound | 255.32 | 3.5 | 38.33 |

| N-(3,4-dimethylphenyl)benzamide | 225.29 | 3.2 | 29.1 |

| 4-Chloro-N-(3,4-dimethylphenyl)benzamide | 259.73 | 3.9 | 29.1 |

Table 2: Predicted physicochemical properties of this compound and related compounds.

Computational Chemistry and Molecular Modeling of N 3,4 Dimethylphenyl 2 Methoxybenzamide

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is instrumental in predicting the binding mode and affinity of a ligand, such as N-(3,4-dimethylphenyl)-2-methoxybenzamide, within the active site of a biological target. The simulation calculates the binding energy, with more negative scores indicating a more favorable interaction. nih.gov

For benzamide (B126) derivatives, common targets include receptors like metabotropic glutamate (B1630785) receptor 5 (mGluR5) and enzymes such as histone deacetylases (HDACs). mdpi.comajchem-a.com Docking simulations of this compound into such targets would reveal key interactions. The binding mode is often stabilized by a combination of forces:

Hydrogen Bonds: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the methoxy (B1213986) oxygen can act as acceptors, forming critical bonds with polar amino acid residues in the receptor's binding pocket. nih.gov

Hydrophobic Interactions: The dimethylphenyl and methoxybenzamide rings provide significant hydrophobic surfaces that can interact favorably with nonpolar residues like leucine, valine, and phenylalanine in a hydrophobic pocket. nih.govmdpi.com

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine, further stabilizing the ligand-protein complex. mdpi.com

A typical molecular docking study would involve preparing the 3D structure of the ligand and the target protein, defining a "grid box" around the binding site, and then allowing a docking algorithm (e.g., AutoDock Vina) to explore various binding poses. ajchem-a.comnih.gov The results help prioritize compounds for further experimental testing. nih.gov

Table 1: Example Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity | -8.5 kcal/mol | GLN 150, THR 201 | Hydrogen Bond |

| RMSD | 1.8 Å | PHE 155, LEU 276 | Hydrophobic |

This table is illustrative and represents typical data obtained from a molecular docking simulation.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved by rotation about its single bonds. mdpi.com Understanding the conformational preferences of this compound is crucial, as the molecule's three-dimensional shape dictates its ability to interact with a biological target. The set of all possible conformations and their corresponding potential energies defines the molecule's conformational energy landscape. researchgate.netnih.gov

Key to the conformation of this compound are the dihedral angles between the two aromatic rings and the central amide group. nih.gov Computational methods like molecular dynamics (MD) simulations or enhanced sampling techniques (e.g., metadynamics) can be used to explore this landscape. mdpi.comarxiv.org These simulations map out the free energy surface, revealing the most stable, low-energy conformations (local minima) and the energy barriers between them (transition states). researchgate.net

Table 2: Predicted Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (Ring A - Amide) | Dihedral Angle (Amide - Ring B) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 25° | 30° | 0.00 |

| 2 | 55° | 15° | +1.5 |

| 3 | -20° | -35° | +2.1 |

This table is illustrative. Ring A refers to the 2-methoxybenzoyl ring and Ring B to the 3,4-dimethylphenyl ring. The values represent plausible outcomes from a conformational analysis study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. rutgers.edu For a series of compounds like benzamide analogs, a QSAR model can be developed to predict their activity and guide the design of new, more potent derivatives. researchgate.net

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (the logarithm of the partition coefficient).

Topological properties: Connectivity indices.

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based fields (steric, electrostatic, hydrophobic) to build more sophisticated models. mdpi.com The models are "trained" on a set of molecules with known activities and then validated using a "test set" to ensure their predictive power. researchgate.net Statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²) are used to assess the model's quality. mdpi.com A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, saving significant time and resources. nih.gov

Table 3: Illustrative QSAR Data for a Series of Benzamide Analogs

| Compound | LogP | Molecular Weight (Da) | Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| Analog 1 | 3.5 | 241.3 | 40.5 | 6.2 |

| This compound | 3.7 | 255.3 | 38.7 | 6.8 |

| Analog 3 | 4.1 | 289.1 | 38.7 | 7.1 |

This table presents hypothetical data to demonstrate the components of a QSAR study. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net DFT calculations can provide deep insights into the properties of this compound at a subatomic level. researchgate.net

Key parameters obtained from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. chemrevlett.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. epstem.net It identifies electron-rich regions (negative potential, typically red/yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. This is valuable for predicting sites of intermolecular interactions.

Atomic Charges: DFT can calculate the partial charge on each atom, providing a quantitative measure of the charge distribution and polarity within the molecule. epstem.net

These calculations are often performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. epstem.netmdpi.com

This table contains representative values that would be expected from a DFT calculation on the specified compound.

Pharmacophore Generation and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov For this compound, a pharmacophore model can be generated based on its structure and known interactions with a target. nih.gov

The key features of a pharmacophore model typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable centers

Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform virtual screening on large chemical databases (e.g., ZINC, Enamine). nih.govnih.gov This process rapidly identifies other molecules from the database that match the pharmacophoric features, even if they have completely different chemical scaffolds. nih.gov The resulting "hits" are compounds that are predicted to have similar biological activity and can be selected for further investigation through docking and experimental assays. This approach is a powerful tool for discovering novel lead compounds. nih.govresearchgate.net

Table 5: Potential Pharmacophoric Features of this compound

| Feature Type | Description | Location in Molecule |

|---|---|---|

| Aromatic Ring (AR) | π-stacking interactions | 3,4-dimethylphenyl ring |

| Aromatic Ring (AR) | π-stacking interactions | 2-methoxybenzoyl ring |

| Hydrophobic (HY) | Hydrophobic interactions | Methyl groups on the phenyl ring |

| Hydrogen Bond Donor (HBD) | Donates a hydrogen in an H-bond | Amide N-H group |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen in an H-bond | Carbonyl oxygen (C=O) |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidaion (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the detailed structural confirmation of N-(3,4-dimethylphenyl)-2-methoxybenzamide. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide critical information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a related compound, N-(2,6-dimethylphenyl)-2-methoxybenzamide, the ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. rsc.org Due to hindered rotation around the amide C-N bond, distinct signals may sometimes be observed for protons that would otherwise be chemically equivalent. reddit.com

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In a similar compound, N-(2,6-dimethylphenyl)-4-methoxybenzamide, the ¹³C NMR spectrum (101 MHz, CDCl₃) displayed distinct peaks for the carbonyl carbon (around δ 165.51 ppm), the aromatic carbons (δ 113-163 ppm), the methoxy carbon (around δ 55.48 ppm), and the methyl carbons (around δ 18.48 ppm). rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would be expected to show key absorption bands corresponding to:

N-H Stretching: A peak typically in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond. For related secondary amides, this band is often observed around 3255-3329 cm⁻¹. rsc.org

C=O Stretching: A strong absorption band for the amide carbonyl group, usually found between 1630 and 1680 cm⁻¹. N-(2,6-dimethylphenyl)-4-methoxybenzamide shows a strong peak at 1639 cm⁻¹. rsc.org

C-N Stretching: This vibration appears in the range of 1200-1400 cm⁻¹.

C-O Stretching: The methoxy group would exhibit a characteristic C-O stretching band, typically around 1000-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings would also be present.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Reference/Notes |

|---|---|---|---|

| ¹H NMR | Amide (N-H) | ~7.5-8.5 ppm (singlet) | Broad signal, position can vary |

| ¹H NMR | Aromatic (Ar-H) | ~6.8-8.0 ppm (multiplets) | Complex pattern due to multiple substitutions |

| ¹H NMR | Methoxy (O-CH₃) | ~3.8-4.0 ppm (singlet) | Characteristic sharp signal |

| ¹H NMR | Methyl (Ar-CH₃) | ~2.2-2.3 ppm (singlets) | Two distinct singlets expected |

| ¹³C NMR | Carbonyl (C=O) | ~165-170 ppm | Based on similar benzamides rsc.org |

| ¹³C NMR | Aromatic (Ar-C) | ~110-160 ppm | Multiple signals expected |

| ¹³C NMR | Methoxy (O-CH₃) | ~55-56 ppm | Based on similar benzamides rsc.org |

| ¹³C NMR | Methyl (Ar-CH₃) | ~18-20 ppm | Two distinct signals expected |

| IR | N-H Stretch | ~3300-3500 cm⁻¹ | Characteristic amide absorption researchgate.net |

| IR | C=O Stretch | ~1630-1680 cm⁻¹ | Strong, characteristic amide I band rsc.org |

Mass Spectrometry (MS) Techniques, including LC-MS and HRMS

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chemicalbook.com For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of drug-like molecules in complex mixtures. It can confirm the identity of a synthesized compound and is essential for studying metabolites. nih.gov For instance, nanoLC-HRMS/MS has been effectively used to identify metabolites of structurally related psychoactive "NBOMe" compounds, which also possess a methoxybenzyl moiety. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. For a positional isomer, N-(3,4-dimethylphenyl)-4-methoxybenzamide (C₁₆H₁₇NO₂), the predicted monoisotopic mass is 255.12593 Da. uni.lu The protonated molecule [M+H]⁺ would have a predicted m/z of 256.13321. uni.lu HRMS analysis of this compound would be expected to yield a similar exact mass, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule would induce fragmentation, providing structural clues. Common fragmentation pathways for such amides include cleavage of the amide bond, loss of the methoxy group, and cleavages within the dimethylphenyl ring.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₆H₁₇NO₂)

| Adduct | Calculated m/z | Predicted Collision Cross Section (Ų) | Reference/Notes |

|---|---|---|---|

| [M+H]⁺ | 256.13321 | 158.4 | Data for positional isomer N-(3,4-dimethylphenyl)-4-methoxybenzamide uni.lu |

| [M+Na]⁺ | 278.11515 | 166.0 | Data for positional isomer N-(3,4-dimethylphenyl)-4-methoxybenzamide uni.lu |

| [M-H]⁻ | 254.11865 | 165.6 | Data for positional isomer N-(3,4-dimethylphenyl)-4-methoxybenzamide uni.lu |

Chromatographic Purity and Separation Methods (e.g., HPLC, UPLC, GC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common techniques for analyzing non-volatile compounds like this compound. nist.gov These methods are used to determine the purity of the final compound, with typical purity requirements for standards being greater than 95%. researchgate.net

A typical reversed-phase HPLC method for a related benzamide (B126) derivative involved a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (containing 0.1% formic acid) and UV detection. nih.gov Method development for this compound would involve optimizing parameters such as the column type (e.g., C8, C18), mobile phase composition (e.g., methanol/water or acetonitrile/water gradients), and detector wavelength to achieve optimal separation and sensitivity. UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. chemicalbook.com

Gas Chromatography (GC): While less common for relatively high molecular weight amides due to volatility requirements, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could potentially be used. researchgate.net This would likely require derivatization to increase the compound's volatility and thermal stability.

The choice of chromatographic technique depends on the specific requirements of the analysis, such as the need for high-throughput screening, preparative purification, or trace-level quantification. evitachem.com

Crystallographic Analysis of this compound and its Complexes (if available)

Crystallographic analysis, specifically single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not available in the searched literature, the crystal structure of the closely related compound, N-(3,4-dimethylphenyl)-4-methylbenzamide , has been reported and offers significant insights. scielo.br

In the study of N-(3,4-dimethylphenyl)-4-methylbenzamide, the key findings were:

Asymmetric Unit: The crystal structure contained two independent molecules in the asymmetric unit.

Molecular Conformation: The conformation of the N-H and C=O bonds in the central amide group was found to be anti to each other. scielo.br

Dihedral Angles: The two benzene (B151609) rings were significantly twisted relative to each other, with dihedral angles of 52.6° and 10.5° in the two independent molecules. scielo.br The central amide group was also twisted relative to the planes of the two aromatic rings.

Intermolecular Interactions: The molecules were linked into chains by intermolecular N—H···O hydrogen bonds, a common and critical interaction in the crystal packing of amides. scielo.br

It is highly probable that this compound would exhibit similar structural features, including a non-planar conformation with significant twisting between the aromatic rings and the formation of hydrogen-bonded chains in the solid state. The presence of the ortho-methoxy group might introduce additional steric hindrance or weak intramolecular interactions that could influence the precise dihedral angles and crystal packing.

Future Directions and Translational Research Potential

Strategies for Lead Optimization and Derivative Development

Lead optimization is a critical process in drug discovery that aims to enhance the efficacy, selectivity, and pharmacokinetic properties of a promising compound. patsnap.comdanaher.com For N-(3,4-dimethylphenyl)-2-methoxybenzamide, several strategies can be employed to develop derivatives with improved therapeutic potential.

A primary approach is the systematic analysis of its structure-activity relationship (SAR). patsnap.com This involves synthesizing analogs with modifications to key structural features to identify which parts of the molecule are essential for its biological activity. patsnap.comnih.gov Modifications could target the dimethylphenyl ring, the methoxybenzamide core, or the amide linker. For instance, altering the position and nature of the substituents on both aromatic rings can significantly impact potency and selectivity. mdpi.commdpi.com

Key optimization strategies include:

Functional Group Modification: Systematically altering the functional groups on the parent molecule. nih.gov For example, the methoxy (B1213986) group could be replaced with other alkoxy groups of varying sizes or with electron-withdrawing groups to probe electronic and steric requirements at the target receptor.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile. patsnap.comresearchgate.net The methyl groups, for example, could be replaced with halogens or trifluoromethyl groups.

Scaffold Hopping: Modifying the core structure of the molecule while preserving the essential functionalities required for biological activity. patsnap.com This could lead to novel compounds with improved properties and potentially new intellectual property. nih.gov

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can accelerate the optimization process by predicting how structural changes might affect biological activity. patsnap.commdpi.com

Below is a table illustrating potential modifications to the this compound scaffold for SAR studies.

| Modification Site | Proposed Modification | Rationale |

| Dimethylphenyl Ring | Vary number and position of methyl groups (e.g., 2,4-dimethyl, 3,5-dimethyl) | To explore the optimal substitution pattern for target binding. |

| Replace methyl groups with other alkyls, halogens, or trifluoromethyl groups | To modulate lipophilicity, electronic properties, and metabolic stability. | |

| Amide Linker | Replace with thioamide, ester, or reverse amide | To investigate the importance of the amide bond for activity and stability. |

| Methoxybenzamide Ring | Shift methoxy group position (e.g., 3-methoxy, 4-methoxy) | To understand the preferred conformation for receptor interaction. |

| Substitute methoxy group with other electron-donating or -withdrawing groups | To alter the electronic character of the ring and influence binding affinity. |

Exploration of Novel Biological Targets and Mechanisms

While the initial biological activity of this compound may be known, exploring its potential to interact with other biological targets could unveil new therapeutic applications. researchgate.net Benzamide (B126) derivatives are known to possess a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer effects, by acting on various receptors and enzymes.

A related compound, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has been shown to inhibit melanin production by targeting tyrosinase-related protein 2 (TRP-2), suggesting potential applications in dermatology and oncology. nih.gov Similarly, other benzamide series have demonstrated activity as memory enhancers by inhibiting acetylcholinesterase or as antagonists of the androgen receptor. nih.govnih.gov

Approaches to identify novel targets include:

High-Throughput Screening: Testing the compound against large panels of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

Chemical Proteomics: Utilizing affinity-based probes derived from the parent compound to isolate and identify its binding partners within a cellular proteome.

Computational Target Prediction: Using in silico methods like reverse docking to screen the compound against databases of protein structures to predict potential interactions.

Discovering new targets or mechanisms of action could significantly expand the therapeutic potential of this compound and its future derivatives.

Development of this compound as a Research Probe or Tool

Beyond its direct therapeutic potential, this compound can be developed into a chemical probe to study biological systems. mq.edu.au A chemical probe is a small molecule used to characterize proteins, elucidate biological pathways, and validate new drug targets. mq.edu.au

To function as a probe, the core molecule needs to be modified by attaching a linker and a reporter tag. mq.edu.au The reporter tag could be a fluorescent dye for imaging, a biotin tag for affinity purification, or a photoreactive group for covalent cross-linking to its target protein. mq.edu.au

Components for developing a chemical probe:

| Component | Function | Examples |

|---|---|---|

| Binding Group | The core this compound structure | Provides affinity and selectivity for the target protein(s). |

| Linker | A chemically stable chain connecting the binding group to the reporter tag | Spatially separates the reporter from the binding group to minimize interference. Can be a simple alkyl chain or a polyethylene glycol (PEG) chain. |

| Reporter Tag | A functional moiety that enables detection or isolation of the probe-target complex | Fluorescein, rhodamine (for imaging); Biotin (for purification); Benzophenone, diazirine (for photocross-linking). |

Such probes would be invaluable for identifying the specific protein targets of this compound, visualizing its subcellular localization, and understanding its mechanism of action on a molecular level.

Considerations for Radioligand Development for Imaging Studies

Radiolabeling this compound or one of its high-affinity derivatives could produce a valuable radioligand for in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov PET imaging allows for the non-invasive quantification and visualization of molecular targets in the living brain and other tissues, playing a crucial role in drug development and disease diagnosis. nih.govfrontiersin.org

The development process for a PET radioligand involves several key steps. nih.gov First, a suitable precursor for radiolabeling must be synthesized. For labeling with Fluorine-18 ([¹⁸F]), a common choice for PET, this often involves creating a derivative with a leaving group (like nitro or a halogen) or a stannyl precursor for electrophilic or nucleophilic fluorination reactions. frontiersin.orgsemanticscholar.org For Carbon-11 ([¹¹C]), a precursor with a hydroxyl or amine group is often used for methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov

The resulting radioligand must possess several key properties for successful in vivo imaging:

High affinity and selectivity for its target.

Ability to cross the blood-brain barrier (if targeting the central nervous system).

Favorable kinetics with a good balance between uptake and washout.

Low levels of metabolism in the periphery to ensure the detected signal comes from the parent compound. ucl.ac.uk

Given that related 2-methoxybenzamide (B150088) structures have been developed as radioligands for neurotransmitter receptors, there is a strong precedent for pursuing this direction. ucl.ac.uk A successful PET radioligand based on this scaffold could be used to study the distribution and density of its target in health and disease, and to assess the efficacy of new drugs designed to interact with the same target. frontiersin.orgnih.gov

Key considerations for radioligand development:

| Parameter | Consideration |

|---|---|

| Isotope Selection | Choice between short-lived isotopes like ¹¹C (t½ ≈ 20 min) or ¹⁸F (t½ ≈ 110 min) based on synthesis time and imaging protocol. |

| Precursor Synthesis | Design and synthesis of a suitable precursor molecule that allows for efficient and high-yield radiolabeling. |

| Radiochemistry | Optimization of the radiolabeling reaction conditions (temperature, solvent, time) to maximize radiochemical yield and purity. |

| In Vitro Evaluation | Assessment of affinity, selectivity, and lipophilicity of the final radiolabeled compound. |

| In Vivo Evaluation | Studies in animal models to determine brain uptake, specific binding to the target, and metabolic stability. nih.gov |

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(3,4-dimethylphenyl)-2-methoxybenzamide with high purity?

The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 3,4-dimethylaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form an active ester intermediate .

- Reaction conditions : Maintain low temperatures (-50°C) during coupling to minimize side reactions and improve yield .

- Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Validate purity via HPLC (≥98%) or NMR spectroscopy .

Q. How can researchers verify the structural integrity of this compound?

- Spectroscopic techniques : Use -NMR and -NMR to confirm substituent positions and aromatic ring substitution patterns. IR spectroscopy can identify amide C=O stretches (~1650 cm) and methoxy C-O bonds (~1250 cm) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in DMSO/water) and solve the structure using SHELX programs (SHELXL for refinement, SHELXS for solution). Validate with checkCIF to address structural ambiguities .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determinations .

- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. Compare with non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzamide derivatives?

- Meta-analysis : Compare datasets from multiple studies, focusing on variables like assay conditions (pH, temperature) and cell line specificity .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) and evaluate changes in activity. Use statistical tools (e.g., PCA) to identify critical molecular descriptors .

Q. What computational methods are effective for predicting the binding modes of this compound to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Validate with MD simulations (AMBER/GROMACS) to assess binding stability .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using tools like PharmaGist or MOE .

Q. How can crystallographic data be leveraged to optimize the compound’s stability under varying environmental conditions?

- Thermal analysis : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity. Correlate with crystal packing motifs (e.g., π-π stacking, hydrogen bonds) observed in X-ray structures .

- Solubility studies : Use Hirshfeld surface analysis to predict solubility in polar/non-polar solvents based on intermolecular interactions .

Q. What strategies address low yields in multi-step syntheses of benzamide derivatives like this compound?

- Intermediate trapping : Isolate and characterize reactive intermediates (e.g., acyl chlorides) via LC-MS to identify bottlenecks .

- Catalyst optimization : Screen palladium or copper catalysts for Buchwald-Hartwig coupling steps. Use DoE (Design of Experiments) to optimize reaction time, temperature, and solvent polarity .

Q. How can researchers design robust SAR studies to elucidate the role of the 3,4-dimethylphenyl group in biological activity?

- Analog synthesis : Prepare derivatives with substituted phenyl groups (e.g., 4-fluoro, 3-nitro) and compare activity profiles .

- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models. Validate with QSAR (Quantitative SAR) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.